molecular formula C9H16N2O2 B14375146 3,3'-(1H-Imidazole-1,5-diyl)di(propan-1-ol) CAS No. 89882-47-3

3,3'-(1H-Imidazole-1,5-diyl)di(propan-1-ol)

Katalognummer: B14375146
CAS-Nummer: 89882-47-3
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: SFQLXAXHUNMGON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) is a chemical compound that features an imidazole ring substituted with two propanol groups. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) typically involves the reaction of imidazole with propanol derivatives under controlled conditions. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific catalysts and reaction conditions, such as elevated temperatures and the presence of specific reagents.

Industrial Production Methods

Industrial production of imidazole derivatives, including 3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol), often involves large-scale chemical reactions in controlled environments. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvent systems to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the imidazole ring .

Wissenschaftliche Forschungsanwendungen

3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a crucial role in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) include other imidazole derivatives such as:

Uniqueness

What sets 3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) apart is its unique substitution pattern with two propanol groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

89882-47-3

Molekularformel

C9H16N2O2

Molekulargewicht

184.24 g/mol

IUPAC-Name

3-[3-(3-hydroxypropyl)imidazol-4-yl]propan-1-ol

InChI

InChI=1S/C9H16N2O2/c12-5-1-3-9-7-10-8-11(9)4-2-6-13/h7-8,12-13H,1-6H2

InChI-Schlüssel

SFQLXAXHUNMGON-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N(C=N1)CCCO)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.